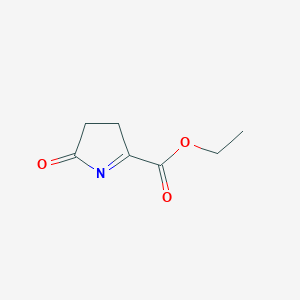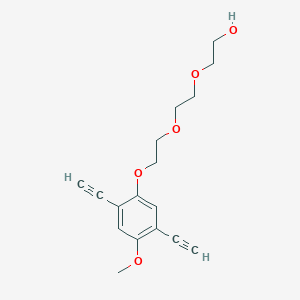
5-(4-Iodobenzene-1-sulfonyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Iodophenyl)sulfonyl)quinolin-8-ol is a chemical compound with the molecular formula C15H10INO3S and a molecular weight of 411.21 g/mol . This compound belongs to the class of quinoline derivatives and is characterized by the presence of an iodophenyl group and a sulfonyl group attached to the quinoline ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-hydroxyquinoline and 4-iodobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonyl group.
Industrial Production Methods
In an industrial setting, the production of 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures consistent quality and yield of the final product .
化学反応の分析
Types of Reactions
5-((4-Iodophenyl)sulfonyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated or desulfonylated products.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, deiodinated quinoline derivatives, and various substituted quinoline derivatives .
科学的研究の応用
5-((4-Iodophenyl)sulfonyl)quinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 5-((4-Bromophenyl)sulfonyl)quinolin-8-ol
- 5-((4-Chlorophenyl)sulfonyl)quinolin-8-ol
- 5-((4-Fluorophenyl)sulfonyl)quinolin-8-ol
Uniqueness
Compared to its analogs, 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications .
特性
CAS番号 |
61430-94-2 |
|---|---|
分子式 |
C15H10INO3S |
分子量 |
411.2 g/mol |
IUPAC名 |
5-(4-iodophenyl)sulfonylquinolin-8-ol |
InChI |
InChI=1S/C15H10INO3S/c16-10-3-5-11(6-4-10)21(19,20)14-8-7-13(18)15-12(14)2-1-9-17-15/h1-9,18H |
InChIキー |
YTWNHODOXQJSID-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



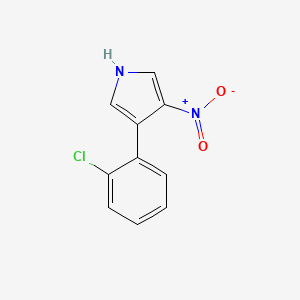
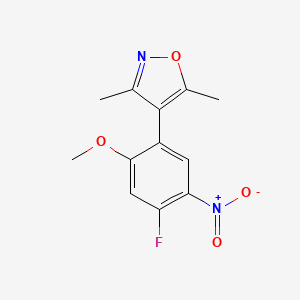

gold](/img/structure/B12880837.png)

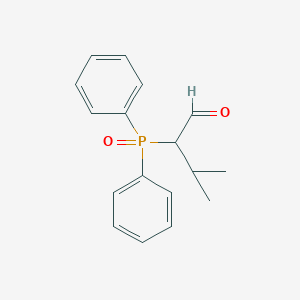
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)
